

13C NMR Characterization of Substituted Triazines: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(4-Biphenyl)-4,6-dichloro-1,3,5-triazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of substituted 1,3,5-triazines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. This document details the characteristic 13C NMR chemical shifts of the triazine core, summarizes the influence of various substituents, provides standardized experimental protocols, and visualizes key biological pathways associated with triazine derivatives.

Introduction to Substituted Triazines

1,3,5-triazine, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a core scaffold for a wide array of compounds with significant biological and industrial applications. The ability to introduce up to three substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of their physicochemical and biological properties. This has led to their widespread use as herbicides, such as atrazine, and as therapeutic agents in drug development, with some derivatives exhibiting potent anticancer activity.^{[1][2]} The structural elucidation of these substituted triazines is paramount for understanding their structure-activity relationships, and 13C NMR spectroscopy is a powerful and indispensable tool in this regard.

13C NMR Spectral Data of Substituted Triazines

The ^{13}C NMR chemical shifts of the carbon atoms within the triazine ring are highly sensitive to the nature of the substituents at the C-2, C-4, and C-6 positions. The triazine ring carbons typically resonate in the range of 160-185 ppm. Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting a distinct influence on the electron density and, consequently, the chemical shift of the ring carbons.

Substituent Effects on Triazine Ring Carbons

Electron-donating groups, such as amino (-NH₂), alkoxy (-OR), and alkyl groups, generally cause an upfield shift (to lower ppm values) of the triazine carbon signals to which they are attached. This is due to the increased electron density around the carbon nucleus. Conversely, electron-withdrawing groups, such as halogens (-Cl, -F) and thioether (-SR) groups, lead to a downfield shift (to higher ppm values) by deshielding the carbon atoms.

The following tables summarize the ^{13}C NMR chemical shifts for a selection of symmetrically and asymmetrically substituted triazines, illustrating these substituent effects.

Table 1: ^{13}C NMR Chemical Shifts (δ , ppm) of Symmetrically Substituted 2,4,6-Triazines

Substituent (R)	C-2,4,6 (ppm)	Solvent	Reference
-H	166.6	d6-DMSO	[3]
-Cl	170.9	CDCl3	[4]
-NH2 (Melamine)	167.28	DMSO-d6	
-N(CH3)2	~165	-	
-OCH3	172.22	DMSO-d6	[5]
-OPh	172.5	CDCl3	[4]
-S(isopentyl)	182.5	CDCl3	[6]
-Ph	172.0	CDCl3	[3]
-morpholino	165.23	DMSO-d6	[5]
-piperidino	165.00	DMSO-d6	[5]

Table 2: 13C NMR Chemical Shifts (δ , ppm) of Asymmetrically Substituted Triazines

Compound Structure	C-2 (ppm)	C-4 (ppm)	C-6 (ppm)	Solvent	Reference
2-chloro-4,6-diphenoxy-1,3,5-triazine	170.9	172.5	172.5	CDCl3	[4]
2-chloro-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazine	165.5	169.3	182.1	CDCl3	[4]
2,4-dichloro-6-phenethoxy-1,3,5-triazine	170.9	170.9	172.5	CDCl3	[4]
2-(isopentylthio)-4,6-diphenoxy-1,3,5-triazine	183.3	167.9	167.9	CDCl3	[6]
N2, N4-Diisopentyl-6-(isopentylthio)-1,3,5-triazine-2,4-diamine	163.1	167.0	182.5	CDCl3	[6]
2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine	164.1	164.5	164.5	DMSO-d6	[5]

Experimental Protocols for ^{13}C NMR Spectroscopy

Obtaining high-quality ^{13}C NMR spectra is crucial for the accurate structural elucidation of substituted triazines. The following sections provide a detailed methodology for sample preparation and data acquisition.

Sample Preparation

- **Sample Quantity:** For a standard ^{13}C NMR experiment on a small organic molecule (MW < 1000 g/mol), a sample amount of 50-100 mg is typically required to obtain a good spectrum within a reasonable time (20-60 minutes).^{[7][8]} If the sample quantity is limited, a longer acquisition time will be necessary.
- **Solvent Selection:** A suitable deuterated solvent that completely dissolves the sample should be chosen. Common solvents for triazine derivatives include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d6 (DMSO-d_6), Acetone-d6, and Methanol-d4.^[7] The choice of solvent can sometimes affect the chemical shifts, so it should be reported with the spectral data. For poorly soluble compounds, a mixture of solvents or the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to achieve dissolution.^[9]
- **Sample Dissolution and Filtration:** The sample should be dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.^[7] To ensure a homogeneous magnetic field, it is critical to remove any solid particles. The solution should be filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the most common standard for organic solvents and is typically set to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before preparing the sample.^[8]

Data Acquisition

The following parameters are typical for a standard 1D ^{13}C NMR experiment. These may need to be adjusted based on the specific instrument and sample.

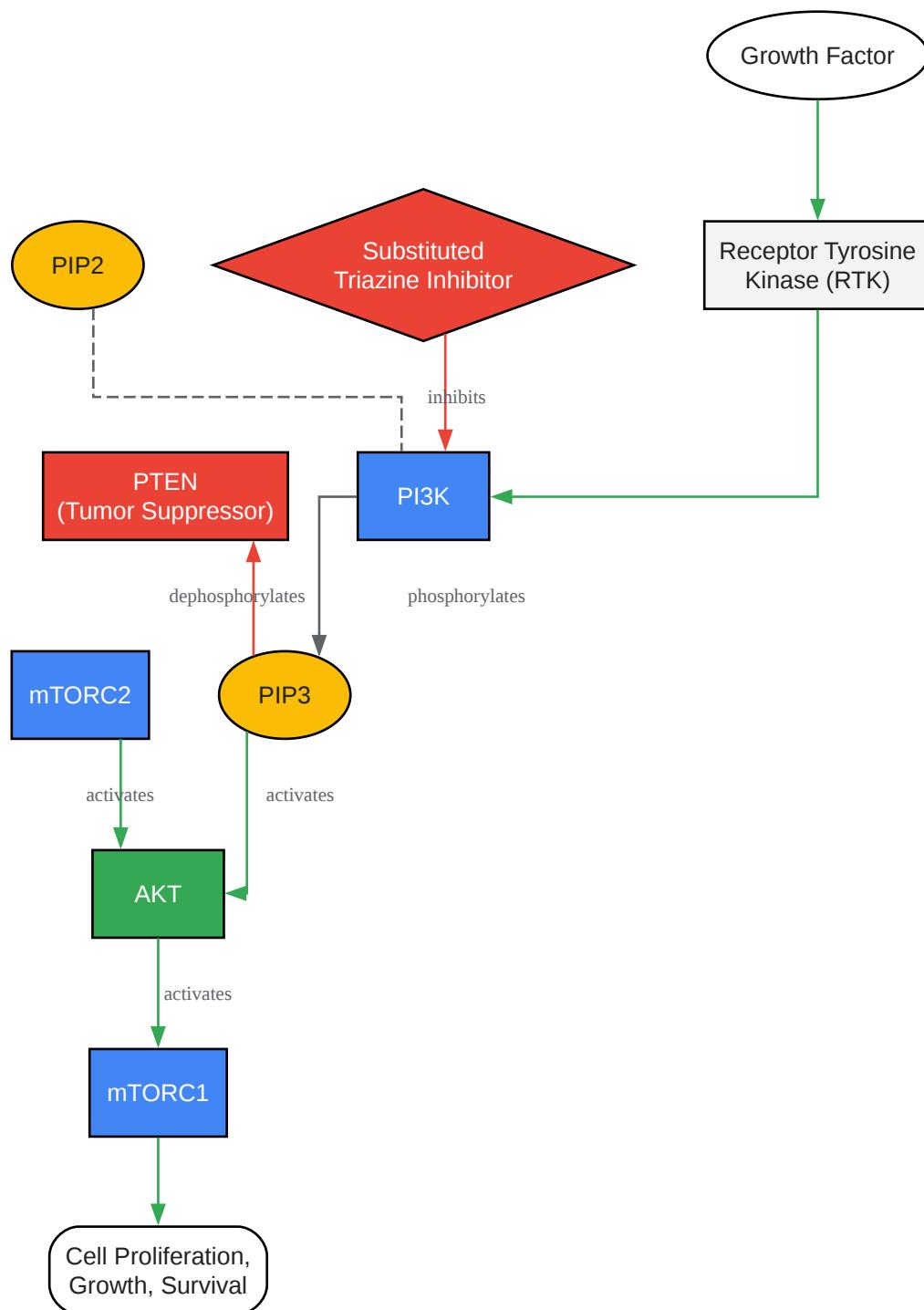
- Spectrometer: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[5\]](#)
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.
- Acquisition Parameters:
 - Number of Scans (NS): This will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans are often sufficient.
 - Relaxation Delay (D1): A delay of 1-2 seconds is typical. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.
 - Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.
 - Temperature: Most spectra are recorded at room temperature (around 298 K). Variable temperature studies can be useful for investigating dynamic processes such as restricted rotation around the triazine-substituent bond.[\[10\]](#)

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of substituted triazines.

Signaling Pathway of Triazine-Based Anticancer Agents

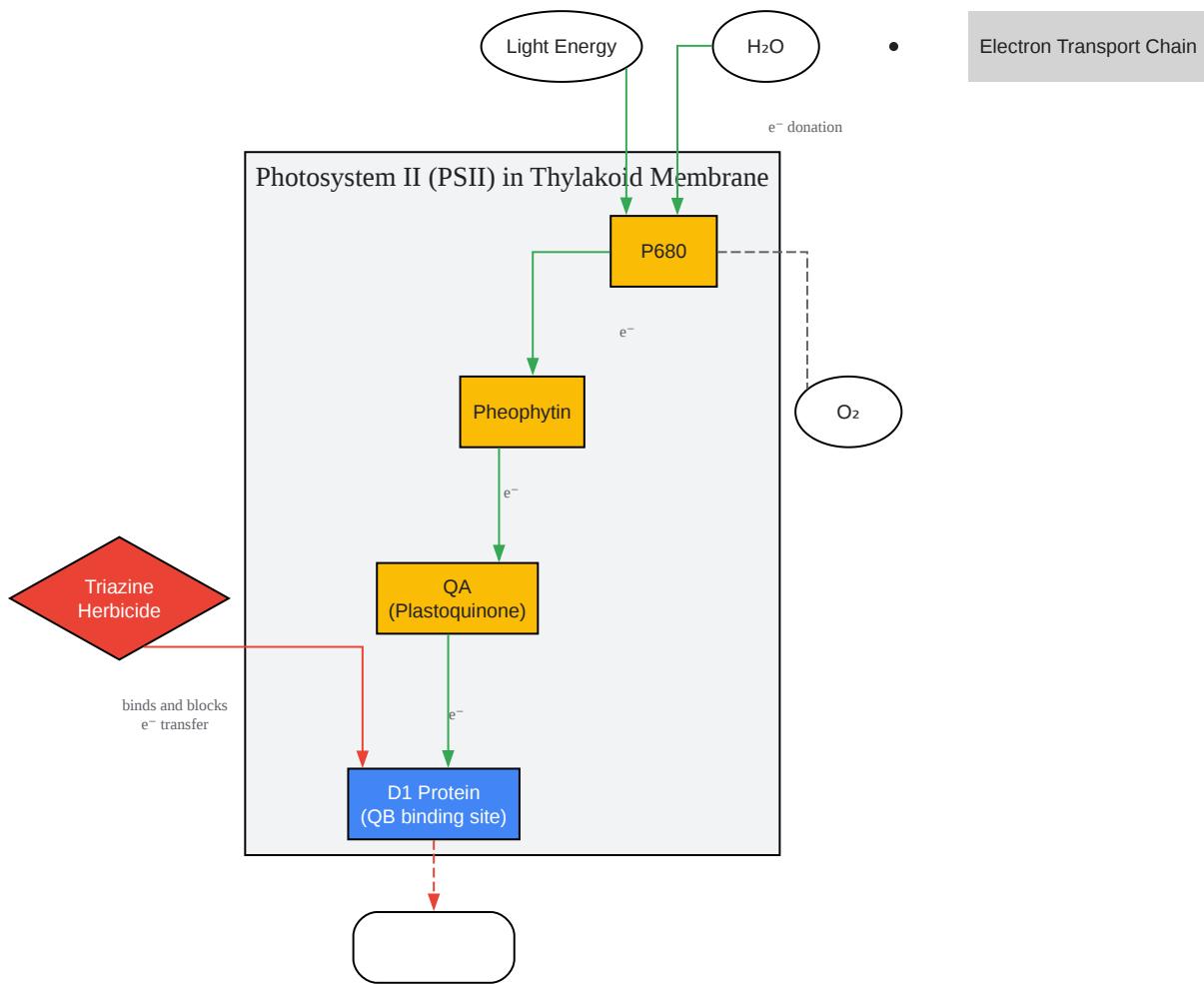
Many substituted triazines exhibit anticancer activity by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[\[11\]](#)

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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted triazines.

Mechanism of Action of Triazine Herbicides

Triazine herbicides, like atrazine, act by inhibiting photosynthesis in susceptible plants. They block the electron transport chain in Photosystem II (PSII).[12][13]



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Caption: Mechanism of action of triazine herbicides in blocking photosynthetic electron transport.

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